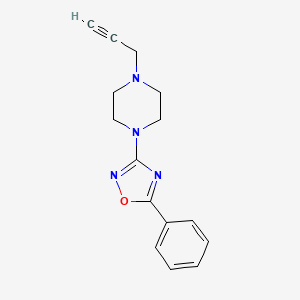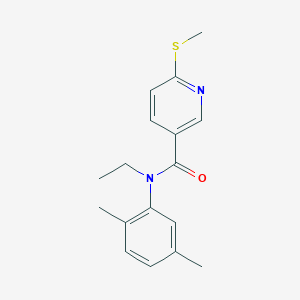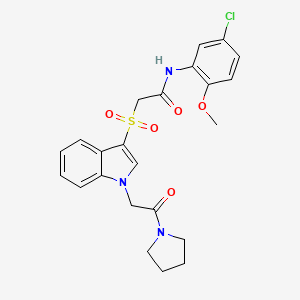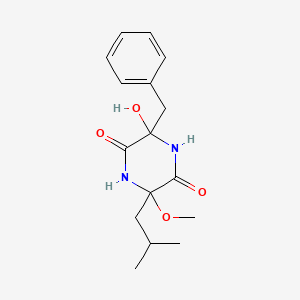
5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole, also known as PPOP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the medical field. PPOP belongs to the class of oxadiazole derivatives, which have been studied for their biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
- Novel Limonene and Citral Based Oxadiazoles for Antiepileptic Activity : A study by Rajak et al. (2013) synthesized oxadiazoles with limonene and citral for potential antiepileptic applications. They conducted tests using electroshock and pentylenetetrazole models and investigated neurotoxicity through the rotorod test. The study aimed to understand the relationship between structure and anticonvulsant activity.
Tuberculostatic Activity
- Tuberculostatic Activity of Oxadiazole Derivatives : Foks et al. (2004) explored the tuberculostatic potential of 1,3,4-oxadiazole and triazole derivatives in their study. They synthesized various compounds and tested them for their minimum inhibitory concentrations against tuberculosis, highlighting the importance of these compounds in addressing infectious diseases (Foks et al., 2004).
Pharmacological Evaluation
- Selective 5-HT(1B/1D) Antagonists : Liao et al. (2000) synthesized and evaluated a series of oxadiazole analogues as potent and selective 5-HT(1B/1D) antagonists. These compounds showed promising pharmacological profiles, with potential applications in neuropsychiatric disorders (Liao et al., 2000).
Toxicity Assessment and Tumor Inhibition
- Computational and Pharmacological Evaluation for Toxicity and Tumor Inhibition : Faheem (2018) conducted a study focusing on the computational and pharmacological evaluation of oxadiazole derivatives. They assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the compound's potential in cancer research (Faheem, 2018).
Antimicrobial Evaluation
- Synthesis and Antimicrobial Evaluation of Oxadiazole Derivatives : Gul et al. (2017) synthesized a new series of oxadiazole compounds and evaluated their antimicrobial and hemolytic activity. This study underscores the potential use of oxadiazole derivatives in developing new antimicrobial agents (Gul et al., 2017).
Anticancer Agents and Molecular Targets
- Discovery of Apoptosis Inducers and Anticancer Agents : Cai et al. (2006) utilized a cell-based assay to identify small molecules, including oxadiazoles, that induce apoptosis. They discovered potential anticancer agents and identified molecular targets, showing the compound's relevance in cancer therapy (Cai et al., 2006).
Propiedades
IUPAC Name |
5-phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-2-8-18-9-11-19(12-10-18)15-16-14(20-17-15)13-6-4-3-5-7-13/h1,3-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPWQUSKLIEQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=NOC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2841783.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2841786.png)


![Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride](/img/structure/B2841789.png)
![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841791.png)


![2-Cyclopropyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2841797.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841801.png)